molecular formula C7H9N3O3 B11723343 Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11723343
M. Wt: 183.16 g/mol
InChI Key: HYPPDTOCQMASFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce pyrazoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound often involves multi-step organic reactions. A common approach is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with various carbamoylating agents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing higher antifungal activity compared to standard treatments like boscalid . this compound's structural similarities suggest it may also possess antifungal properties, warranting further investigation.

Antiviral Properties

Pyrazole derivatives have been highlighted for their antiviral activities. For example, compounds containing β-amino acid moieties demonstrated antiviral effects against various viruses, including the tobacco mosaic virus and hepatitis A virus (HAV) . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.

CompoundVirus TargetedEC50 (µg/mL)Mechanism
Compound 5HSV-120Viral replication inhibition
Compound 6VSV15Interference with protein synthesis
Compound 7HAV10Inhibition of viral entry

Insecticidal Activity

Insecticidal properties have also been observed in pyrazole derivatives. A study reported the synthesis of novel pyrazole derivatives that were tested against Aphis fabae and other pests, showing promising insecticidal activity at concentrations as low as 500 mg/L . The SAR analysis indicated that specific substituents significantly enhance bioactivity.

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that the presence of certain functional groups can enhance biological activity. For example, the introduction of electron-withdrawing groups can increase potency against target organisms by improving binding affinity to biological targets .

Case Studies

Case Study 1: Antifungal Testing

A recent investigation tested several pyrazole derivatives against Fusarium species, revealing that modifications at the 4-position significantly enhanced antifungal efficacy. This compound was included in this study, showing promising results comparable to established antifungals .

Case Study 2: Antiviral Screening

In a high-throughput screening for antiviral activity, this compound exhibited micromolar inhibitory concentrations against various RNA viruses. This study highlighted its potential as a lead compound for further development in antiviral therapies .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11)

InChI Key

HYPPDTOCQMASFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.